molecular formula C7H4ClN3O B15296047 2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine

2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B15296047
M. Wt: 181.58 g/mol
InChI Key: CVYSXLTXFDZPPV-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the reaction conditions mentioned above for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The oxadiazole ring can participate in hydrogen bonding and other interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
  • 2-(1,2,4-Oxadiazol-5-yl)anilines
  • 5-(((5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

2-Chloro-5-(1,3,4-oxadiazol-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and oxadiazole groups allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C7H4ClN3O/c8-6-2-1-5(3-9-6)7-11-10-4-12-7/h1-4H

InChI Key

CVYSXLTXFDZPPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NN=CO2)Cl

Origin of Product

United States

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